molecular formula C20H16ClNO4S B1387864 4-(((4'-Chloro-[1,1'-biphenyl])-4-sulfonamido)methyl)benzoic acid CAS No. 885269-34-1

4-(((4'-Chloro-[1,1'-biphenyl])-4-sulfonamido)methyl)benzoic acid

Cat. No. B1387864
M. Wt: 401.9 g/mol
InChI Key: GUQRJHKGQSZKRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoic acid is a common constituent in many different compounds. It is a simple aromatic carboxylic acid . The structure of benzoic acid is composed of a benzene ring substituted with a carboxyl group. It is used in a wide variety of applications, from preservatives to plasticizers .


Synthesis Analysis

The synthesis of benzoic acid derivatives often involves the use of Friedel-Crafts reactions . This type of reaction involves the substitution of a hydrogen atom on an aromatic ring with an alkyl or acyl group .


Molecular Structure Analysis

The molecular structure of benzoic acid consists of a benzene ring attached to a carboxylic acid group . The presence of the carboxylic acid group can influence the properties of the molecule, including its reactivity and solubility .


Chemical Reactions Analysis

Benzoic acid can undergo a variety of chemical reactions. For example, it can react with bases to form salts, with alcohols to form esters, and with ammonia to form amides .


Physical And Chemical Properties Analysis

Benzoic acid is a white, crystalline solid at room temperature. It has a molecular weight of 122.12 g/mol . It is soluble in water, and the solubility at 25°C is 3.44 g/L .

properties

IUPAC Name

4-[[[4-(4-chlorophenyl)phenyl]sulfonylamino]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO4S/c21-18-9-5-15(6-10-18)16-7-11-19(12-8-16)27(25,26)22-13-14-1-3-17(4-2-14)20(23)24/h1-12,22H,13H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUQRJHKGQSZKRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(((4'-Chloro-[1,1'-biphenyl])-4-sulfonamido)methyl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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